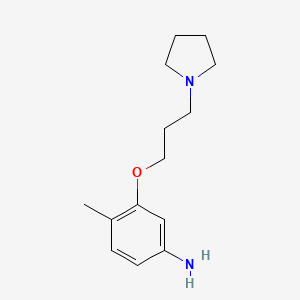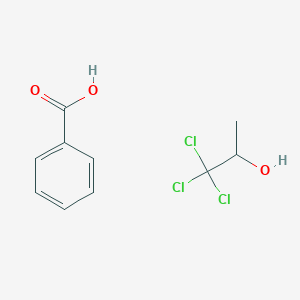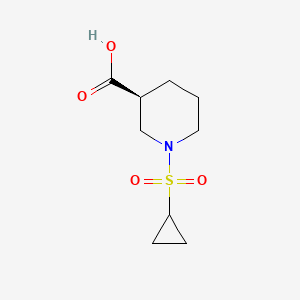![molecular formula C13H12FN B12078317 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is an organic compound with a biphenyl structure substituted with a fluorine atom at the 2-position and a methyl group at the 3’-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by selective functionalization.
-
Formation of Biphenyl Core: : The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative. For instance, 2-fluorobromobenzene can be coupled with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
-
Amination: : The resulting biphenyl derivative can then undergo amination. This can be achieved through a Buchwald-Hartwig amination reaction, where the biphenyl compound reacts with an amine source, such as ammonia or an amine derivative, in the presence of a palladium catalyst and a suitable ligand.
Industrial Production Methods
Industrial production of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which can reduce any nitro or carbonyl groups present.
Substitution: The fluorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Substituted biphenyl derivatives with nucleophiles replacing the fluorine atom.
科学研究应用
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of advanced polymers and coatings with specific chemical resistance properties.
作用机制
The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the biphenyl structure provides a rigid framework that can fit into hydrophobic pockets of proteins.
相似化合物的比较
Similar Compounds
2-Fluoro-[1,1’-biphenyl]-3-amine: Lacks the methyl group, which may affect its binding properties and reactivity.
3’-Methyl-[1,1’-biphenyl]-3-amine: Lacks the fluorine atom, which may reduce its binding affinity and electronic properties.
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine: The position of the methyl group is different, which can influence its steric interactions and reactivity.
Uniqueness
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and binding properties. The presence of both substituents can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
This detailed overview provides a comprehensive understanding of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C13H12FN |
|---|---|
分子量 |
201.24 g/mol |
IUPAC 名称 |
2-fluoro-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14/h2-8H,15H2,1H3 |
InChI 键 |
YQUQZFXLSOUEGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)

![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)










